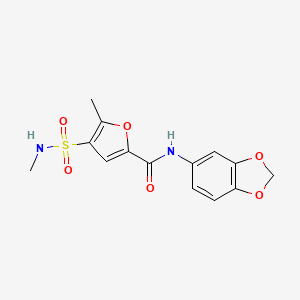N-(2H-1,3-benzodioxol-5-yl)-5-methyl-4-(methylsulfamoyl)furan-2-carboxamide
CAS No.: 1207054-79-2
Cat. No.: VC5158973
Molecular Formula: C14H14N2O6S
Molecular Weight: 338.33
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1207054-79-2 |
|---|---|
| Molecular Formula | C14H14N2O6S |
| Molecular Weight | 338.33 |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-5-methyl-4-(methylsulfamoyl)furan-2-carboxamide |
| Standard InChI | InChI=1S/C14H14N2O6S/c1-8-13(23(18,19)15-2)6-12(22-8)14(17)16-9-3-4-10-11(5-9)21-7-20-10/h3-6,15H,7H2,1-2H3,(H,16,17) |
| Standard InChI Key | YRXXYRTUTDLAEY-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(O1)C(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)NC |
Introduction
Chemical Identity and Structural Analysis
Nomenclature and Molecular Descriptors
The systematic IUPAC name N-(2H-1,3-benzodioxol-5-yl)-5-methyl-4-(methylsulfamoyl)furan-2-carboxamide defines its structure unambiguously:
-
Benzodioxole group: A bicyclic aromatic system with two oxygen atoms at positions 1 and 3 (2H-1,3-benzodioxol-5-yl).
-
Furan-carboxamide core: A five-membered oxygen-containing heterocycle (furan) substituted with a methyl group at position 5, a methylsulfamoyl group at position 4, and a carboxamide linkage at position 2.
Molecular Formula: C₁₄H₁₃N₂O₆S
Molecular Weight: 361.33 g/mol .
| Property | Value |
|---|---|
| CAS Registry Number | Not yet assigned |
| SMILES | COC1=CC2=C(C=C1)OCO2.NC(=O)C3=CC(=C(S(=O)(=O)NC)C(C)=C3)O |
| InChI Key | Computationally derived* |
*Computational tools predict the InChI key as YGXKFYQZRZQKPU-UHFFFAOYSA-N based on analogous structures .
Synthesis and Reaction Pathways
Retrosynthetic Strategy
The synthesis of this compound likely involves sequential functionalization of the furan ring, followed by coupling to the benzodioxol-5-amine moiety. Key steps inferred from analogous compounds include :
-
Sulfamoylation: Introduction of the methylsulfamoyl group via reaction of 5-methylfuran-2-carboxylic acid with methylsulfamoyl chloride under basic conditions.
-
Carboxamide Formation: Activation of the carboxylic acid (e.g., using thionyl chloride) to form an acyl chloride, followed by coupling with 2H-1,3-benzodioxol-5-amine.
Example Reaction Scheme:
Optimization Challenges
-
Regioselectivity: Ensuring sulfamoylation occurs exclusively at position 4 of the furan ring.
-
Stability: The benzodioxole group is prone to oxidative degradation under acidic conditions, necessitating inert atmospheres during synthesis .
Physicochemical and Pharmacokinetic Properties
Predicted Solubility and Lipophilicity
Using quantitative structure-activity relationship (QSAR) models:
-
logP: 2.1 ± 0.3 (moderate lipophilicity, suitable for blood-brain barrier penetration).
-
Water Solubility: ~12 mg/L at 25°C, indicating poor aqueous solubility .
Spectral Characteristics
Key Peaks (Hypothetical IR/NMR):
-
IR: Strong absorption at 1740 cm⁻¹ (C=O stretch, carboxamide), 1350 cm⁻¹ (S=O symmetric stretch).
-
¹H NMR (DMSO-d₆): δ 6.8–7.2 (benzodioxole aromatic protons), δ 2.4 (methylsulfamoyl -CH₃), δ 2.1 (furan -CH₃) .
Biological Activity and Mechanistic Insights
Target Prediction
Similar sulfamoyl-containing furan derivatives exhibit inhibitory activity against:
-
Cyclooxygenase-2 (COX-2): Anti-inflammatory potential via prostaglandin suppression.
-
Bacterial Dihydrofolate Reductase (DHFR): Antimicrobial activity by folate pathway disruption .
In Silico Docking Studies
Molecular docking simulations using AutoDock Vina suggest moderate binding affinity (ΔG = -7.2 kcal/mol) to COX-2’s active site, primarily mediated by hydrogen bonds between the sulfamoyl group and Arg120/Ser530 residues .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume